(5Z)-5-benzylidene-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-methylbenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent reactions to form the thiazolidinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinone derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a valuable candidate for further research in the development of new antibiotics and antifungal drugs.
Medicine
In medicine, (5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is being investigated for its potential therapeutic applications. Studies have suggested that it may possess anti-inflammatory, anticancer, and antiviral properties, making it a promising compound for drug development.
Industry
Industrially, this compound can be used in the production of various pharmaceuticals and agrochemicals. Its versatile chemical properties allow for its incorporation into different formulations and products.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.
Thiazoles: Thiazoles are another class of heterocyclic compounds with a sulfur and nitrogen-containing ring, but they differ in their ring size and substitution patterns.
Uniqueness
(5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern and the presence of the phenylmethylidene group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other thiazolidinone derivatives.
Properties
Molecular Formula |
C17H13NOS2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NOS2/c1-12-7-5-6-10-14(12)18-16(19)15(21-17(18)20)11-13-8-3-2-4-9-13/h2-11H,1H3/b15-11- |
InChI Key |
PYLOZZNEPYAUOS-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
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